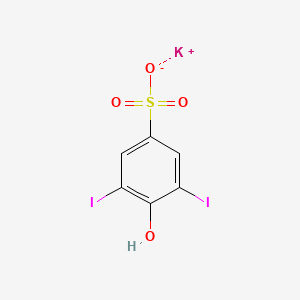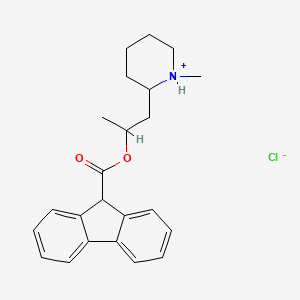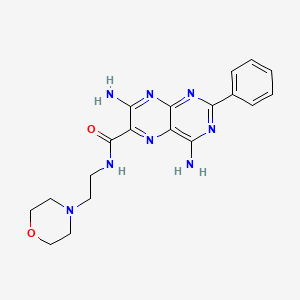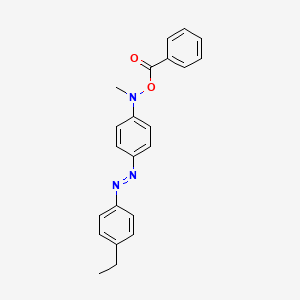
3,3-Dimethyl-2,3-dihydropyrazin-2-ol 1,4-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Dimethyl-2,3-dihydropyrazin-2-ol 1,4-dioxide is a chemical compound belonging to the class of nitrogen-containing heterocycles. This compound features a pyrazine ring substituted with two methyl groups and two oxygen atoms, making it a unique and versatile molecule in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dimethyl-2,3-dihydropyrazin-2-ol 1,4-dioxide typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the oxidation of 3,3-dimethyl-2,3-dihydropyrazin-2-one using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using continuous flow reactors or batch processes. These methods ensure the efficient production of high-purity this compound, suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions: 3,3-Dimethyl-2,3-dihydropyrazin-2-ol 1,4-dioxide undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other strong oxidizing agents are commonly used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Various nucleophiles and electrophiles can participate in substitution reactions under controlled conditions.
Major Products Formed: The major products formed from these reactions include various derivatives of the parent compound, which can be further modified for specific applications.
Applications De Recherche Scientifique
3,3-Dimethyl-2,3-dihydropyrazin-2-ol 1,4-dioxide has found applications in several scientific fields:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits biological activities such as antimicrobial, anti-inflammatory, and antioxidant properties.
Medicine: It has potential therapeutic applications in the development of new drugs.
Industry: It is used in the production of organic materials and natural products.
Mécanisme D'action
3,3-Dimethyl-2,3-dihydropyrazin-2-ol 1,4-dioxide is compared with other similar compounds, such as pyrrolopyrazine derivatives, which also exhibit biological activities. The uniqueness of this compound lies in its specific structural features and the resulting chemical properties.
Comparaison Avec Des Composés Similaires
Pyrrolopyrazine derivatives
Other substituted pyrazines
Related heterocyclic compounds
This comprehensive overview highlights the significance of 3,3-Dimethyl-2,3-dihydropyrazin-2-ol 1,4-dioxide in various scientific and industrial contexts. Its unique structure and versatile reactivity make it a valuable compound for research and application.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propriétés
Numéro CAS |
88571-67-9 |
|---|---|
Formule moléculaire |
C6H10N2O3 |
Poids moléculaire |
158.16 g/mol |
Nom IUPAC |
3,3-dimethyl-4-oxido-1-oxo-2H-pyrazin-1-ium-2-ol |
InChI |
InChI=1S/C6H10N2O3/c1-6(2)5(9)7(10)3-4-8(6)11/h3-5,9H,1-2H3 |
Clé InChI |
NWZUERGZAMDMBB-UHFFFAOYSA-N |
SMILES canonique |
CC1(C([N+](=O)C=CN1[O-])O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Tetrahydro-2,2-dimethyl-4-[[methyl(1-methylethyl)amino]methyl]-2H-pyran-4-OL](/img/structure/B15347030.png)


![4-(dimethylamino)-N-[(3,7-dimethyl-1-phenyl-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octan-5-yl)methyl]-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide](/img/structure/B15347047.png)



![Benzenesulfonic acid, 4-[[4-chloro-6-(1-methylethoxy)-1,3,5-triazin-2-yl]amino]-, monosodium salt](/img/structure/B15347058.png)


